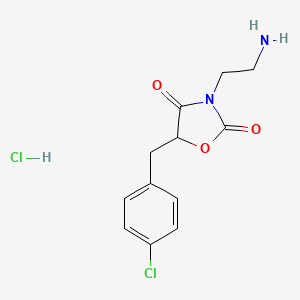

3-(2-Aminoethyl)-5-(4-chlorobenzyl)oxazolidine-2,4-dione hydrochloride

CAS No.: 1197231-05-2

Cat. No.: VC6948593

Molecular Formula: C12H14Cl2N2O3

Molecular Weight: 305.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1197231-05-2 |

|---|---|

| Molecular Formula | C12H14Cl2N2O3 |

| Molecular Weight | 305.16 |

| IUPAC Name | 3-(2-aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-oxazolidine-2,4-dione;hydrochloride |

| Standard InChI | InChI=1S/C12H13ClN2O3.ClH/c13-9-3-1-8(2-4-9)7-10-11(16)15(6-5-14)12(17)18-10;/h1-4,10H,5-7,14H2;1H |

| Standard InChI Key | DPELUWVNDJPGRF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CC2C(=O)N(C(=O)O2)CCN)Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-(2-Aminoethyl)-5-(4-chlorobenzyl)oxazolidine-2,4-dione hydrochloride (CAS No. 1197231-05-2) is a hydrochloride salt of an oxazolidine derivative. Its molecular formula is C₁₂H₁₄Cl₂N₂O₃, with a molecular weight of 305.16 g/mol. The IUPAC name is 3-(2-aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride, reflecting its core oxazolidine ring substituted with a 4-chlorobenzyl group and an aminoethyl side chain.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄Cl₂N₂O₃ |

| Molecular Weight | 305.16 g/mol |

| IUPAC Name | 3-(2-aminoethyl)-5-[(4-chlorophenyl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride |

| SMILES | C1=CC(=CC=C1CC2C(=O)N(C(=O)O2)CCN)Cl.Cl |

| InChI Key | DPELUWVNDJPGRF-UHFFFAOYSA-N |

Structural Features

The compound’s structure comprises a five-membered oxazolidine ring with two ketone groups at positions 2 and 4. The 4-chlorobenzyl substituent at position 5 introduces aromaticity and electron-withdrawing effects, while the 2-aminoethyl group at position 3 provides a basic nitrogen center. The hydrochloride salt enhances solubility in polar solvents, a critical factor for pharmaceutical formulation.

Synthesis and Preparation

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring proper substituent placement on the oxazolidine ring.

-

Purification: Separating hydrochloride salts from byproducts, given the compound’s sensitivity to moisture.

-

Yield improvement: Catalytic methods or microwave-assisted synthesis could enhance efficiency, though no direct data exists for this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume